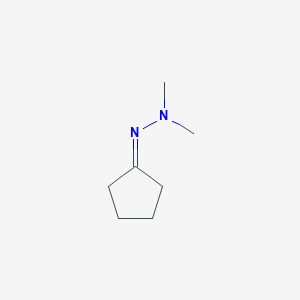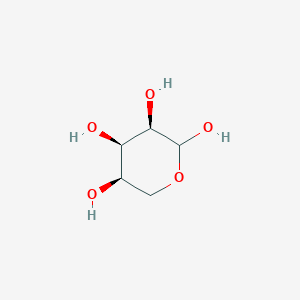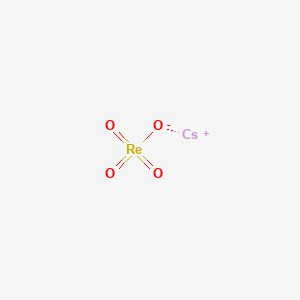
N-(2,4-Dinitrophenyl)-DL-leucine
描述
N-(2,4-Dinitrophenyl)-DL-leucine, also known as DNLL, is a chemical compound that has been widely used in scientific research for many years. This compound is a protease inhibitor that has been used in various biochemical and physiological studies to investigate the mechanisms of action of different enzymes and proteins. DNLL is known for its ability to selectively inhibit the activity of some proteases, making it a valuable tool for scientists studying proteolytic processes.
作用机制
N-(2,4-Dinitrophenyl)-DL-leucine works by selectively inhibiting the activity of some proteases. It does this by binding to the active site of the protease, preventing it from cleaving peptide bonds in proteins. This inhibition is reversible, meaning that N-(2,4-Dinitrophenyl)-DL-leucine can be removed from the active site of the protease, allowing it to resume its normal activity.
生化和生理效应
N-(2,4-Dinitrophenyl)-DL-leucine has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of trypsin, a protease that plays a critical role in the digestion of proteins in the small intestine. N-(2,4-Dinitrophenyl)-DL-leucine has also been shown to inhibit the activity of chymotrypsin, another protease that is involved in protein digestion.
实验室实验的优点和局限性
One of the main advantages of using N-(2,4-Dinitrophenyl)-DL-leucine in lab experiments is its ability to selectively inhibit the activity of some proteases. This allows scientists to study the specific proteases involved in a particular biological process, without affecting other proteases that may be present. However, one limitation of using N-(2,4-Dinitrophenyl)-DL-leucine is that it may not be effective against all proteases. Some proteases may be resistant to N-(2,4-Dinitrophenyl)-DL-leucine, making it difficult to use in certain experiments.
未来方向
There are many future directions for research involving N-(2,4-Dinitrophenyl)-DL-leucine. One area of interest is the development of new protease inhibitors that are more effective than N-(2,4-Dinitrophenyl)-DL-leucine. Another area of interest is the study of the role of proteases in various disease states, such as cancer and Alzheimer's disease. Finally, there is also interest in using N-(2,4-Dinitrophenyl)-DL-leucine as a tool for drug discovery, as it may be possible to use N-(2,4-Dinitrophenyl)-DL-leucine to identify new compounds that can selectively inhibit specific proteases.
合成方法
N-(2,4-Dinitrophenyl)-DL-leucine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The most common method of synthesis involves the reaction of 2,4-dinitrophenylhydrazine with DL-leucine in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder that is highly soluble in water and other polar solvents.
科学研究应用
N-(2,4-Dinitrophenyl)-DL-leucine has been used in a wide range of scientific research applications, including enzyme kinetics, protein structure-function studies, and drug discovery. N-(2,4-Dinitrophenyl)-DL-leucine is commonly used as a tool for studying proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. Proteases play a critical role in many biological processes, including protein degradation, blood clotting, and immune system function.
属性
IUPAC Name |
2-(2,4-dinitroanilino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMDPCBYJCIZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874321 | |
| Record name | N-(2,4-DINITROPHENYL)LEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-DL-leucine | |
CAS RN |
10484-03-4, 1655-57-8 | |
| Record name | N-(2,4-Dinitrophenyl)leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10484-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucine, N-(2,4-dinitrophenyl)-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89626 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-DINITROPHENYL)LEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)












